molecular formula C7H15ClFN B2741237 4-Fluoro-4-methylcyclohexan-1-amine hydrochloride CAS No. 2361595-27-7

4-Fluoro-4-methylcyclohexan-1-amine hydrochloride

Cat. No.: B2741237
CAS No.: 2361595-27-7
M. Wt: 167.65
InChI Key: YQLALVULPVOQCN-UKMDXRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-4-methylcyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 2361595-27-7 . It has a molecular weight of 167.65 and its IUPAC name is (1s,4s)-4-fluoro-4-methylcyclohexan-1-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14FN.ClH/c1-7(8)4-2-6(9)3-5-7;/h6H,2-5,9H2,1H3;1H/t6-,7+; . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, the web search results did not provide further details on its physical and chemical properties.

Scientific Research Applications

Binding Behavior and DNA Interaction

  • Fluorine substitution in macrocyclic ligands, such as those related to 4-Fluoro-4-methylcyclohexan-1-amine, has been studied for its effect on the binding behavior to copper and zinc, influencing the transition of DNA from B to Z form. This showcases the potential of fluorinated compounds in modulating biological structures and processes (Spingler & Da Pieve, 2005).

Synthesis and Derivative Formation

  • The synthesis of 4-Fluorocyclohexa-2,5-dienone derivatives highlights the reactivity of fluorinated cyclohexane compounds, offering a pathway to various fluorinated derivatives with potential application in pharmaceuticals and materials science (Stavber, Jereb, & Zupan, 1999).

Catalysis and CO2 Utilization

  • Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes demonstrate enhanced catalytic activity in the formylation and methylation of amines using CO2. This suggests the role of fluorinated compounds in catalysis and environmental chemistry, leveraging CO2 as a raw material (Yang et al., 2015).

Fluorinated Building Blocks

  • The synthesis of amine stereoisomers of the tetrafluorocyclohexyl ring system illustrates the potential of fluorinated cyclohexanes as building blocks in discovery chemistry, offering unique structural motifs for drug development and materials science (Bykova et al., 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

4-fluoro-4-methylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-7(8)4-2-6(9)3-5-7;/h6H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLALVULPVOQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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